An In-depth Technical Guide to 5'-DMTr-dG(iBu)-Methyl Phosphonamidite for Researchers and Drug Development Professionals
An In-depth Technical Guide to 5'-DMTr-dG(iBu)-Methyl Phosphonamidite for Researchers and Drug Development Professionals
December 2025
Abstract
This technical guide provides a comprehensive overview of 5'-O-Dimethoxytrityl-N2-isobutyryl-2'-deoxyguanosine-3'-[(methyl)-(N,N-diisopropyl)]-phosphonamidite, hereafter referred to as 5'-DMTr-dG(iBu)-Methyl phosphonamidite. This document is intended for researchers, scientists, and professionals in the field of drug development who are engaged in the synthesis and application of modified oligonucleotides. We will delve into the core chemical properties, synthesis, and applications of this phosphonamidite, with a particular focus on its role in the development of nuclease-resistant oligonucleotides for therapeutic applications. This guide includes detailed experimental protocols, quantitative data, and visual representations of relevant biological pathways and experimental workflows to facilitate a deeper understanding and practical application of this critical reagent.
Introduction
5'-DMTr-dG(iBu)-Methyl phosphonamidite is a specialized phosphoramidite building block used in the solid-phase synthesis of oligonucleotides.[1][2][3] Its unique chemical structure, featuring a methyl phosphonate backbone modification, imparts crucial properties to the resulting oligonucleotides, most notably resistance to nuclease degradation.[1][4] This characteristic makes it an invaluable tool in the development of antisense oligonucleotides, aptamers, and other nucleic acid-based therapeutics that need to maintain their integrity in biological systems.[1][5]
The structure of 5'-DMTr-dG(iBu)-Methyl phosphonamidite is characterized by three key protective groups:
-
A 5'-Dimethoxytrityl (DMTr) group: This acid-labile group protects the 5'-hydroxyl function of the deoxyguanosine nucleoside, preventing its participation in unwanted side reactions during the oligonucleotide synthesis cycle. Its removal at the beginning of each cycle allows for the stepwise addition of the next nucleotide.[1][2]
-
An N2-isobutyryl (iBu) group: This base-labile group protects the exocyclic amine of the guanine base, preventing side reactions during the phosphitylation and coupling steps.[1][2]
-
A 3'-Methyl phosphonamidite group: This is the reactive moiety that enables the formation of a methylphosphonate internucleotide linkage, replacing the natural phosphodiester bond.[1][3] The diisopropylamino group is displaced during the coupling reaction.
This guide will explore the synthesis of this phosphonamidite, its incorporation into oligonucleotides, and a key therapeutic application targeting the Bcl-2 signaling pathway.
Physicochemical and Quantitative Data
The successful synthesis and application of oligonucleotides containing 5'-DMTr-dG(iBu)-Methyl phosphonamidite rely on a thorough understanding of its physicochemical properties and the quantitative aspects of its performance in oligonucleotide synthesis.
| Property | Value | Reference |
| Chemical Formula | C42H53N6O7P | [3] |
| Molecular Weight | 784.9 g/mol | [3] |
| CAS Number | 115131-08-3 | [3] |
| Appearance | White to off-white powder | [6] |
| Purity (by ³¹P NMR) | ≥99.0% | [6] |
| Purity (by RP-HPLC) | ≥99.0% | [6] |
| Solubility | Soluble in anhydrous acetonitrile or tetrahydrofuran (THF) | [1] |
| Storage Conditions | -20°C under an inert atmosphere | [3] |
| Performance Metric | Typical Value/Range | Notes | Reference |
| Coupling Efficiency | >97% | Can be influenced by the synthesizer, reagents, and coupling time. A longer coupling time of up to 5 minutes is often recommended for methyl phosphonamidites. | [7] |
| Thermal Stability (Tm) of Methylphosphonate Oligonucleotides | Generally lower than corresponding phosphodiester oligonucleotides. | The neutral backbone reduces electrostatic repulsion but can disrupt the helical structure. Tm is sequence and length-dependent. For a 15-mer all-methylphosphonate oligonucleotide, the Tm was 34.3°C compared to 60.8°C for the phosphodiester control. | [8][9][10] |
| Nuclease Resistance | Significantly enhanced compared to phosphodiester oligonucleotides. | The methylphosphonate linkage is not recognized by most cellular nucleases. | [4][5] |
Experimental Protocols
Synthesis of 5'-DMTr-dG(iBu)-Methyl phosphonamidite
The synthesis of 5'-DMTr-dG(iBu)-Methyl phosphonamidite is a multi-step process involving the protection of the deoxyguanosine nucleoside followed by phosphitylation.
3.1.1. Protection of Deoxyguanosine
-
5'-Hydroxyl Protection: The 5'-hydroxyl group of 2'-deoxyguanosine is reacted with dimethoxytrityl chloride (DMTr-Cl) in the presence of a base, such as pyridine, to yield 5'-O-DMTr-2'-deoxyguanosine.[1][2]
-
N2-Amine Protection: The exocyclic N2-amino group of the guanine base is then protected using isobutyric anhydride in the presence of a suitable catalyst. This yields 5'-O-DMTr-N2-isobutyryl-2'-deoxyguanosine.[1][2]
3.1.2. Phosphitylation
The final step is the phosphitylation of the 3'-hydroxyl group. The protected nucleoside is reacted with a phosphitylating agent, such as chloro(diisopropylamino)methoxyphosphine, in the presence of a non-nucleophilic base, like N,N-diisopropylethylamine (DIPEA), in an anhydrous solvent such as dichloromethane or acetonitrile. The reaction product, 5'-DMTr-dG(iBu)-Methyl phosphonamidite, is then purified by silica gel chromatography.[1]
Automated Solid-Phase Synthesis of a Methylphosphonate Oligonucleotide
This protocol outlines the general steps for incorporating 5'-DMTr-dG(iBu)-Methyl phosphonamidite into an oligonucleotide using an automated DNA synthesizer. The synthesis proceeds in the 3' to 5' direction on a solid support, typically controlled pore glass (CPG).
Reagents and Setup:
-
DNA Synthesizer: Programmed for the desired sequence and scale.
-
Solid Support: CPG functionalized with the first nucleoside of the sequence.
-
Phosphoramidites: 5'-DMTr-dG(iBu)-Methyl phosphonamidite and other required standard phosphoramidites dissolved in anhydrous acetonitrile or THF to the manufacturer's recommended concentration.
-
Activator: 0.25 M 5-(Ethylthio)-1H-tetrazole (ETT) or 0.25 M Dicyanoimidazole (DCI) in acetonitrile.
-
Capping Reagents: Cap A (acetic anhydride/lutidine/THF) and Cap B (N-methylimidazole/THF).
-
Oxidizing Solution: 0.02 M iodine in THF/water/pyridine.
-
Deblocking Solution: 3% Trichloroacetic acid (TCA) or Dichloroacetic acid (DCA) in dichloromethane.
Synthesis Cycle:
The synthesis cycle consists of four main steps that are repeated for each nucleotide addition:
-
Deblocking (Detritylation): The 5'-DMTr protecting group of the nucleotide attached to the solid support is removed by treatment with the deblocking solution. The column is then washed with anhydrous acetonitrile. The orange-colored trityl cation released can be quantified to monitor coupling efficiency.
-
Coupling: The 5'-DMTr-dG(iBu)-Methyl phosphonamidite solution is mixed with the activator and delivered to the synthesis column. The activated phosphoramidite reacts with the free 5'-hydroxyl group of the growing oligonucleotide chain. A coupling time of 3-5 minutes is recommended for methyl phosphonamidites. The column is then washed with acetonitrile.[7]
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated by the capping reagents to prevent the formation of deletion mutants in subsequent cycles. The column is washed with acetonitrile.
-
Oxidation: The newly formed trivalent phosphite triester linkage is oxidized to a more stable pentavalent phosphate triester linkage using the oxidizing solution. The column is then washed with acetonitrile.
These four steps are repeated until the desired oligonucleotide sequence is synthesized.
Cleavage and Deprotection of the Methylphosphonate Oligonucleotide
A one-pot procedure is preferred for the deprotection of methylphosphonate oligonucleotides to minimize cleavage of the base-labile methyl phosphonate backbone.[11]
-
Ammonia Treatment: The solid support is transferred to a sealed vial and treated with a solution of ammonium hydroxide/acetonitrile (1:1 v/v) at room temperature for 30 minutes. This step cleaves the oligonucleotide from the CPG support and removes the cyanoethyl protecting groups from any standard phosphodiester linkages.
-
Ethylenediamine Treatment: Ethylenediamine is added to the vial, and the mixture is incubated at room temperature for 6 hours. This removes the isobutyryl protecting groups from the guanine bases.[11]
-
Work-up: The solution is diluted with water and neutralized with an acid, such as acetic acid. The crude oligonucleotide solution is then ready for purification.
Purification and Analysis
The final oligonucleotide product is typically purified by High-Performance Liquid Chromatography (HPLC).
-
Reversed-Phase HPLC (RP-HPLC): This is a common method for purifying oligonucleotides. Separation is based on the hydrophobicity of the molecules. If the synthesis is performed "trityl-on" (the final 5'-DMTr group is not removed), the full-length product will be significantly more hydrophobic than the shorter, "trityl-off" failure sequences, allowing for efficient separation.[12]
-
Anion-Exchange HPLC (AEX-HPLC): This method separates oligonucleotides based on the number of charged phosphate groups. It is particularly useful for purifying oligonucleotides with significant secondary structure.[12]
The purity and identity of the final product can be confirmed by techniques such as:
-
HPLC Analysis: To determine the purity of the oligonucleotide.[13][14][15]
-
Mass Spectrometry (e.g., ESI-MS or MALDI-TOF): To confirm the molecular weight of the synthesized oligonucleotide.
-
UV-Vis Spectroscopy: To quantify the oligonucleotide concentration.
Application in Antisense Therapy: Targeting Bcl-2
A prominent application of oligonucleotides containing methylphosphonate linkages is in the field of antisense therapy. These modified oligonucleotides can be designed to bind to a specific mRNA sequence, leading to the downregulation of the corresponding protein. A key target in cancer therapy is the B-cell lymphoma 2 (Bcl-2) protein.[1][16][17][18][19]
The Bcl-2 Signaling Pathway in Apoptosis
Bcl-2 is a key anti-apoptotic protein that plays a central role in regulating programmed cell death (apoptosis).[19] In many cancers, Bcl-2 is overexpressed, leading to the survival of malignant cells and resistance to chemotherapy.[1][16][17]
The intrinsic pathway of apoptosis is controlled by the balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins of the Bcl-2 family. In a healthy cell, Bcl-2 sequesters pro-apoptotic proteins, preventing them from inducing mitochondrial outer membrane permeabilization (MOMP). When a cell receives an apoptotic signal, pro-apoptotic proteins are activated, overcoming the inhibitory effect of Bcl-2, leading to MOMP, the release of cytochrome c, and the activation of caspases, which execute cell death.[18][19]
Antisense Oligonucleotide-Mediated Inhibition of Bcl-2
An antisense oligonucleotide designed to be complementary to the start codon region of the Bcl-2 mRNA can be synthesized using building blocks like 5'-DMTr-dG(iBu)-Methyl phosphonamidite. The inclusion of methylphosphonate linkages enhances the stability of the oligonucleotide in the cellular environment.
Upon introduction into a cancer cell, the antisense oligonucleotide binds to the Bcl-2 mRNA. This binding can inhibit the translation of the mRNA into the Bcl-2 protein through several mechanisms, including steric hindrance of the ribosome or by promoting the degradation of the mRNA by RNase H. The resulting decrease in Bcl-2 protein levels shifts the balance towards the pro-apoptotic proteins, leading to the induction of apoptosis in the cancer cells.[17][18]
Visualizations
Workflow for Solid-Phase Oligonucleotide Synthesis
Caption: Workflow of automated solid-phase oligonucleotide synthesis.
Bcl-2 Mediated Anti-Apoptotic Signaling Pathway and Its Inhibition
Caption: Inhibition of Bcl-2 signaling by an antisense oligonucleotide.
Conclusion
5'-DMTr-dG(iBu)-Methyl phosphonamidite is a vital reagent for the synthesis of modified oligonucleotides with enhanced nuclease resistance. Its application in the development of antisense therapeutics, particularly in targeting key oncogenes like Bcl-2, highlights its significance in modern drug discovery and development. This guide has provided a detailed overview of its properties, synthesis, and a key application, along with practical experimental protocols and visual aids. A thorough understanding of the principles and procedures outlined herein will empower researchers and scientists to effectively utilize this phosphonamidite in their pursuit of novel nucleic acid-based diagnostics and therapeutics.
References
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- 2. 5'-DMTr-dG(iBu)-Methyl phosphonamidite | Benchchem [benchchem.com]
- 3. 5�-DMTr-dG(iBu)-Methyl phosphonamidite, 115131-08-3 | BroadPharm [broadpharm.com]
- 4. methyl-phosphonate oligo synthesis [biosyn.com]
- 5. MethylPhosphonate Oligonucleotide Modification [biosyn.com]
- 6. CAS No.: 144089-97-4 | DMT-2'-F-dG(iBu)-CE-Phosphoramidite - Syd Labs [sydlabs.com]
- 7. academic.oup.com [academic.oup.com]
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- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
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- 12. atdbio.com [atdbio.com]
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- 14. lcms.cz [lcms.cz]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. Bcl-2-related antisense therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Oblimersen sodium (G3139 Bcl-2 antisense oligonucleotide) therapy in Waldenstrom's macroglobulinemia: a targeted approach to enhance apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Bcl-2 pathway inhibition in solid tumors: a review of clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Bcl-2 antisense therapy in B-cell malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
